![molecular formula C12H8N2 B8421255 Benzo[c][1,5]naphthyridine CAS No. 3875-08-9](/img/structure/B8421255.png)
Benzo[c][1,5]naphthyridine
Overview
Description
Benzo[c][1,5]naphthyridine is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
Benzo[c][1,5]naphthyridine derivatives exhibit a range of biological activities that make them valuable in drug discovery and development:
- Anticancer Activity : Compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, research indicates that these compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby exerting anticancer effects comparable to established chemotherapeutics like amsacrine but with reduced toxicity to normal cells .
- Antimicrobial Properties : Studies have demonstrated that this compound derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics .
- Antiparasitic Effects : Certain derivatives have shown high activity against Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria. This suggests their utility in treating parasitic infections .
- Neuroprotective Effects : Research indicates that this compound derivatives may offer protective effects in models of stroke and ischemia through mechanisms involving poly ADP ribose polymerase (PARP) inhibition .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical routes:
- Skraup Synthesis : This method involves the cyclization of 2-aminobenzaldehydes with ketones or other carbonyl compounds under acidic conditions, leading to the formation of the naphthyridine structure .
- Multicomponent Reactions : Recent advancements have introduced multicomponent reactions that allow for the efficient synthesis of this compound derivatives in a single step, enhancing yield and reducing the need for multiple purification steps .
- Functionalization Strategies : The ability to modify the naphthyridine core through various functionalization strategies has expanded the library of potential derivatives with tailored biological activities .
Therapeutic Applications
The therapeutic potential of this compound is being explored across several domains:
- Cancer Therapy : Due to their ability to inhibit key enzymes involved in cancer cell proliferation, these compounds are being investigated as novel anticancer agents. Their dual action on cancer cells while sparing normal cells is particularly promising for reducing chemotherapy-related side effects .
- Infectious Disease Treatment : The antimicrobial and antiparasitic properties suggest applications in treating bacterial infections and malaria. Given the rising resistance to existing antibiotics, new compounds such as those derived from this compound could play a crucial role in future therapeutic regimens .
- Neurodegenerative Diseases : The neuroprotective properties indicate potential applications in treating conditions like stroke or neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to elucidate their mechanisms of action in these contexts .
Case Studies
Several studies highlight the effectiveness of this compound derivatives:
- A study demonstrated that a specific derivative exhibited an IC50 value similar to that of established treatments for malaria, indicating its potential as a new antimalarial agent .
- Another investigation reported on a series of synthesized derivatives showing selective inhibition against certain cancer cell lines while displaying minimal toxicity towards normal cells. This selectivity is critical for developing safer cancer therapies .
Properties
CAS No. |
3875-08-9 |
---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[c][1,5]naphthyridine |
InChI |
InChI=1S/C12H8N2/c1-2-5-10-9(4-1)8-14-11-6-3-7-13-12(10)11/h1-8H |
InChI Key |
XKEGLCXDDCXTKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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